molecular formula C21H22ClFN2O B7852655 YM-53601

YM-53601

Katalognummer: B7852655
Molekulargewicht: 372.9 g/mol
InChI-Schlüssel: JWXYVHMBPISIJQ-TVWXOORISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of YM-53601 involves the reaction of 2-fluoro-2-(quinuclidin-3-ylidene)ethanol with 9H-carbazole under specific conditions to form the desired product. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the (E)-isomer .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

YM-53601 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide under controlled temperature and pressure .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .

Wirkmechanismus

YM-53601 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol and triglycerides in the liver . This inhibition leads to decreased plasma levels of these lipids, contributing to its hypocholesterolemic and hypotriglyceridemic effects .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel squalene synthase inhibitor that has garnered attention for its potential in lipid-lowering therapies. This compound operates primarily by inhibiting the enzyme squalene synthase, which plays a critical role in cholesterol biosynthesis. The following sections detail the biological activity of this compound, including its effects on cholesterol and triglyceride levels, mechanisms of action, and relevant case studies.

This compound inhibits squalene synthase, leading to reduced cholesterol biosynthesis in various animal models. This inhibition results in decreased plasma levels of total cholesterol and triglycerides. The following mechanisms have been observed:

  • Inhibition of Cholesterol Biosynthesis : this compound shows a dose-dependent inhibition of cholesterol synthesis from acetate in rat models, with an effective dose (ED50) of approximately 32 mg/kg .
  • Reduction of Plasma Lipids : In studies involving hamsters and rhesus monkeys, this compound significantly reduced non-HDL cholesterol levels by up to 53% compared to control groups .

Efficacy in Animal Models

The efficacy of this compound has been demonstrated across various animal models:

Table 1: Summary of Efficacy Studies

Animal ModelDose (mg/kg)DurationNon-HDL-C Reduction (%)Triglyceride Reduction (%)
Guinea Pig10014 days47Not reported
Rhesus Monkey5021 days37Not reported
Hamster (Normal Diet)505 daysNot reported81
Hamster (High-Fat Diet)1007 daysNot reported73

These studies indicate that this compound is effective not only in reducing cholesterol but also in significantly lowering triglyceride levels, particularly in hamsters fed a high-fat diet .

Comparative Studies with Other Lipid-Lowering Agents

This compound has been compared to traditional lipid-lowering agents such as HMG-CoA reductase inhibitors (statins). In head-to-head studies:

  • Pravastatin vs. This compound : In rhesus monkeys, this compound was more effective than pravastatin in lowering non-HDL cholesterol levels. While pravastatin showed a reduction of only 33%, this compound achieved a reduction of 37% at equivalent dosages .

Case Studies and Clinical Implications

Research has indicated that this compound may provide advantages over existing treatments for hypercholesterolemia:

  • Escape Phenomenon : In a study modeled after the "escape phenomenon" seen with statin therapy—where patients experience a rebound increase in cholesterol levels after initial treatment—this compound maintained its efficacy without inducing this rebound effect over extended treatment periods .
  • Impact on Lipoprotein Clearance : this compound has been shown to enhance the clearance rates of LDL and VLDL particles from plasma, suggesting a dual mechanism where it not only reduces synthesis but also promotes the removal of lipoproteins from circulation .

Eigenschaften

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046508
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182959-33-7
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.